molecular formula C26H18N6O B10960148 2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10960148
M. Wt: 430.5 g/mol
InChI Key: BJTYQERUOQUTOT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole and triazole derivatives with chromeno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also crucial to minimize environmental impact and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C26H18N6O

Molecular Weight

430.5 g/mol

IUPAC Name

6-(1-methylpyrazol-3-yl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C26H18N6O/c1-31-14-13-20(29-31)24-28-25-22-21(17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)23(19)33-26(22)27-15-32(25)30-24/h2-15,21H,1H3

InChI Key

BJTYQERUOQUTOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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